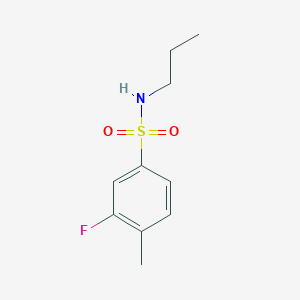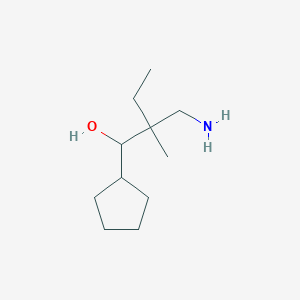![molecular formula C12H20O2S B13634976 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro[3.3]heptane core with a sec-butylthio group and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid typically involves the alkylation of malonic esters with appropriate alkyl halides, followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. The sec-butylthio group and carboxylic acid functional group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2,6-dicarboxylic acid: This compound shares the spiro[3.3]heptane core but has two carboxylic acid groups instead of a sec-butylthio group.
Spiro[3.3]heptane-2-carboxylic acid: Similar to the target compound but lacks the sec-butylthio group.
Spiro[3.3]heptane derivatives: Various derivatives with different substituents on the spirocyclic core, used in medicinal chemistry and material science.
Uniqueness
2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the sec-butylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C12H20O2S |
|---|---|
Molecular Weight |
228.35 g/mol |
IUPAC Name |
2-butan-2-ylsulfanylspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-3-9(2)15-12(10(13)14)7-11(8-12)5-4-6-11/h9H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
UBBFEMYJPNOYGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1(CC2(C1)CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(Aminomethyl)phenyl]phosphonicacidhydrobromide](/img/structure/B13634914.png)








![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
